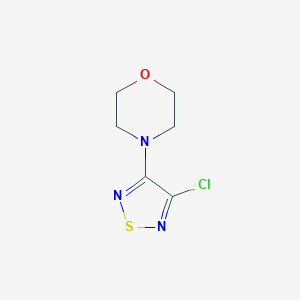

3-Chloro-4-morpholino-1,2,5-thiadiazole

概要

説明

AXL 1717 は、ピクロポドフィロトキシンとしても知られており、インスリン様成長因子受容体 1 型 (IGF-1R) の選択的阻害剤です。この受容体は、インスリン様成長因子 1 (IGF-1) によって活性化される膜貫通タンパク質であり、成人の細胞成長とアナボリック効果において重要な役割を果たしています。 IGF-1R の過剰発現は、様々な癌に関連しており、AXL 1717 は抗癌療法の有望な候補となっています .

準備方法

合成経路と反応条件: AXL 1717 は、ポドフィロトキシンを出発原料とする一連の化学反応によって合成されます。合成経路には、ポドフィロトキシン分子の選択的ヒドロキシル化とメトキシル化が含まれ、ピクロポドフィロトキシンが生成されます。 反応条件としては、一般的に有機溶媒と触媒を使用して変換を促進することが含まれます .

工業的生産方法: AXL 1717 の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられます。このプロセスには、結晶化やクロマトグラフィーなどの複数の精製工程が含まれ、目的の生成物が分離されます。 最終的な化合物は、経口投与用に製剤化されます .

化学反応の分析

反応の種類: AXL 1717 は、次のような様々な化学反応を起こします。

酸化: AXL 1717 に含まれるヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。

還元: この化合物は、還元反応によってケトンまたはアルデヒドをヒドロキシル基に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要生成物の生成: これらの反応から生成される主要な生成物には、官能基が修飾された AXL 1717 の様々な誘導体があり、その生物学的活性をさらに研究することができます .

4. 科学研究の用途

AXL 1717 は、次のような幅広い科学研究に適用されています。

化学: IGF-1R の阻害とその細胞成長への影響を研究するためのモデル化合物として使用されます。

生物学: 癌細胞の細胞周期調節とアポトーシスにおける役割について調査されています。

医学: 非小細胞肺癌やその他の悪性腫瘍の治療のために臨床試験中です。

産業: 抗癌剤や治療薬の開発における潜在的な用途.

科学的研究の応用

Medicinal Chemistry

3-Chloro-4-morpholino-1,2,5-thiadiazole is primarily known for its role as a pharmaceutical intermediate . It is structurally related to compounds used in the treatment of various medical conditions, including glaucoma and hypertension.

Case Study: Antihypertensive Activity

In a study published by MDPI, derivatives of thiadiazoles, including this compound, were shown to exhibit significant antihypertensive activity in animal models. The mechanism involves the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure levels .

Agricultural Applications

This compound also finds applications in agricultural chemistry as a potential pesticide or herbicide . Its ability to inhibit specific enzymes in pests can lead to effective pest management strategies.

Case Study: Insecticidal Properties

Research indicated that this compound demonstrated effective insecticidal properties against common agricultural pests. Laboratory tests showed a significant reduction in pest populations when exposed to this compound .

Materials Science

In materials science, the compound is being explored for its potential use in developing novel materials with unique electronic properties. Its heterocyclic structure allows for modifications that can enhance conductivity or stability.

Case Study: Conductive Polymers

Recent advancements have shown that incorporating this compound into polymer matrices can improve their electrical conductivity. A study demonstrated that polymers modified with this thiadiazole exhibited enhanced charge transport properties compared to unmodified counterparts .

作用機序

AXL 1717 は、IGF-1R チロシンキナーゼを選択的に阻害することで効果を発揮します。この阻害は、細胞増殖と生存に関与する下流シグナル伝達経路を遮断します。この化合物は、癌細胞の G2-M 期における細胞周期停止を誘導し、アポトーシスを促進します。 分子標的は、IGF-1R と、Akt や Erk1/2 などの関連するシグナル伝達分子が含まれます .

類似の化合物:

ピクロポドフィリン: 構造と機能が類似した、別の IGF-1R 阻害剤。

PPP: 強い抗癌活性を持つ関連化合物。

AXL 1717 の独自性: AXL 1717 は、IGF-1R に対する高い選択性と、前臨床モデルで完全な腫瘍退縮を誘導する能力のためにユニークです。 他の阻害剤とは異なり、AXL 1717 はインスリン受容体に影響を与えず、グルコース代謝に関連する潜在的な副作用を最小限に抑えます .

類似化合物との比較

Picropodophyllin: Another IGF-1R inhibitor with similar structure and function.

PPP: A related compound with potent anti-cancer activity.

LBH589: A histone deacetylase inhibitor that enhances the effects of AXL 1717 in combination therapies.

Uniqueness of AXL 1717: AXL 1717 is unique due to its high selectivity for IGF-1R and its ability to induce complete tumor regression in preclinical models. Unlike other inhibitors, AXL 1717 does not affect the insulin receptor, minimizing potential side effects related to glucose metabolism .

生物活性

3-Chloro-4-morpholino-1,2,5-thiadiazole (CMTD) is a compound of increasing interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of CMTD, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

CMTD has demonstrated significant antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains. For instance, research indicates that CMTD and its analogs inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, highlighting their potential as antimicrobial agents .

Anticancer Properties

CMTD has been evaluated for its anticancer activity through various mechanisms. One notable mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby exerting an anticancer effect . Additionally, studies have reported that CMTD induces apoptosis in cancer cell lines via activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Research has indicated that CMTD possesses anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that CMTD may be beneficial in treating inflammatory diseases .

Enzyme Inhibition

CMTD acts primarily through enzyme inhibition. For example, it has been identified as a selective inhibitor of lysosomal acid lipase (LAL), which plays a crucial role in lipid metabolism. Inhibition of LAL leads to reduced cholesterol levels in cells, making CMTD a candidate for therapeutic applications in lysosomal storage disorders like Niemann-Pick disease .

Interaction with Biological Targets

The interaction of CMTD with various biological targets contributes to its pharmacological effects. It has been shown to bind to specific receptors and enzymes, modulating their activity. For instance, studies indicate that CMTD's morpholine moiety enhances its binding affinity to certain biological targets due to its ability to form hydrogen bonds .

Study 1: Antimicrobial Efficacy

A study conducted by Ansari & Lal (2009) evaluated the antimicrobial efficacy of several thiadiazole derivatives, including CMTD. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL .

Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers demonstrated that CMTD effectively induces apoptosis in human breast cancer cell lines (MCF-7). The compound was found to activate caspase-3 and caspase-9 pathways, leading to cell death .

Data Tables

| Biological Activity | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antimicrobial |

| Escherichia coli | 4 | Antimicrobial |

| MCF-7 (cancer cells) | N/A | Induces apoptosis |

特性

IUPAC Name |

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCCQWGVCJGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184248 | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30165-96-9 | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Chloro-4-morpholino-1,2,5-thiadiazole in the synthesis of S-(-)-Timolol?

A1: In the synthesis of S-(-)-Timolol described in the research paper [], this compound acts as a reagent. It reacts with an oxazolidine derivative, derived from S-(-)-3-t-butylamino-1,2-propanediol and benzaldehyde, in the presence of t-BuOK in t-BuOH. This reaction is followed by hydrolysis to yield the target product, S-(-)-Timolol.

Q2: Are there alternative synthetic routes to S-(-)-Timolol that do not use this compound?

A2: While the provided research focuses on a specific synthetic route [], other methods for synthesizing S-(-)-Timolol might exist. Exploring alternative synthetic pathways is crucial for optimizing production costs and environmental impact. Further research and literature review are necessary to identify and compare different approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。